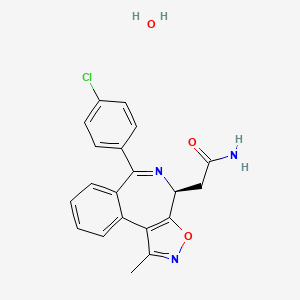![molecular formula C27H39NO7 B11934165 4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)
4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomigrastatin is an analogue of migrastatin, a naturally occurring organic compound found in the bacteria Streptomyces platensis. It has shown promise as a potential drug for cancer treatment due to its ability to inhibit tumor cell migration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of isomigrastatin involves several key steps, including the LACDAC reaction, Luche reduction, aqueous Ferrier rearrangement, and epoxidation . The synthesis begins with the preparation of reagents 11 and 15. Reagent 11 is synthesized through a series of reactions involving intermediates 6, 7, 8, 9, and 10. Aldehyde 12 is then alkylated by Witting reagent 13 to form 14, which is hydrogenated to produce 15. Fragment coupling of intermediates 11 and 15 is the next step, followed by reduction with lithium borohydride to create alcohol 16. This alcohol is then converted to 17 and coupled with phosphorane 15. The resulting product is oxidized to form aldehyde 18, which undergoes reduction and further reactions to finally yield isomigrastatin .
Industrial Production Methods: The heterologous production of isomigrastatin has been demonstrated in engineered Streptomyces lividans strains. Optimization of fermentation conditions, including the use of sucrose and yeast extract as carbon and organic nitrogen sources, has led to improved yields of isomigrastatin .
Analyse Des Réactions Chimiques
Isomigrastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium borohydride, Witting reagent, and (S)-Me-CBS Corey catalyst . Major products formed from these reactions include intermediates such as aldehyde 18 and enone 19, which are crucial for the synthesis of isomigrastatin .
Applications De Recherche Scientifique
Isomigrastatin has garnered significant attention for its potential as an anti-metastatic agent in cancer treatment. It has been shown to inhibit the migration of human tumor cells, making it a promising candidate for preventing cancer metastasis . Additionally, isomigrastatin and its analogues have demonstrated antifungal activity against phytopathogenic fungi, highlighting their potential use in agriculture . In the field of chemical biology, isomigrastatin serves as a valuable tool for studying cell migration and metastasis .
Mécanisme D'action
Isomigrastatin exerts its effects by inhibiting the migration of tumor cells. It targets the cytoskeleton, specifically actin dynamics, which are crucial for cell migration . By disrupting actin polymerization and depolymerization, isomigrastatin effectively prevents tumor cells from spreading to distant organs .
Comparaison Avec Des Composés Similaires
Isomigrastatin is closely related to migrastatin and other analogues such as dorrigocin B. While migrastatin and isomigrastatin both inhibit tumor cell migration, isomigrastatin has shown greater potency in certain assays . Additionally, isomigrastatin-ether, a derivative of isomigrastatin, has demonstrated even higher potency in inhibiting cell proliferation . These unique properties make isomigrastatin a valuable compound for further research and development in cancer therapy.
Propriétés
Formule moléculaire |
C27H39NO7 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+ |
Clé InChI |
TYTDEHCAAKKYOG-MNOLRWOYSA-N |
SMILES isomérique |
CC1C(C(/C=C/CC/C=C/C(=O)OC1/C(=C/C(C)C(=O)CCCC2CC(=O)NC(=O)C2)/C)OC)O |
SMILES canonique |
CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)




![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea](/img/structure/B11934120.png)
![3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B11934121.png)


![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)
![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)
![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)
